1-Butanol-d10

Catalog No.
S671726
CAS No.
34193-38-9
M.F
C4H10O
M. Wt
84.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Butanol-d10

CAS Number

34193-38-9

Product Name

1-Butanol-d10

IUPAC Name

1,1,1,2,2,3,3,4,4-nonadeuterio-4-deuteriooxybutane

Molecular Formula

C4H10O

Molecular Weight

84.18 g/mol

InChI

InChI=1S/C4H10O/c1-2-3-4-5/h5H,2-4H2,1H3/i1D3,2D2,3D2,4D2,5D

InChI Key

LRHPLDYGYMQRHN-NWURLDAXSA-N

SMILES

CCCCO

Canonical SMILES

CCCCO

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[2H]

The exact mass of the compound 1-Butanol-d10 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Butanol-d10 is the fully deuterated isotopologue of 1-butanol, where all ten hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it chemically similar to standard 1-butanol but provides a distinct mass shift of +10 Da, rendering it easily distinguishable in mass spectrometry. Its primary procurement driver is its utility as an internal standard for quantitative analysis and as a non-interfering solvent in proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. High isotopic purity, typically ≥99 atom % D, is a critical specification for these applications to ensure analytical accuracy and minimize background signals.

Substituting 1-Butanol-d10 with its non-deuterated (protium) counterpart, n-butanol, is not feasible for its core applications. In mass spectrometry-based quantification, the +10 mass difference is the entire basis for its function as an internal standard; n-butanol is indistinguishable from the analyte being measured. In ¹H NMR spectroscopy, the purpose of using a deuterated solvent is to eliminate solvent-derived proton signals that would otherwise obscure the signals from the analyte of interest. Using n-butanol as a solvent would introduce large, interfering peaks, making spectral analysis of the solute impossible. Therefore, for applications in quantitative mass spectrometry, metabolic tracing, and ¹H NMR-based reaction monitoring, 1-Butanol-d10 is functionally non-interchangeable with n-butanol.

Essential for Accurate Quantification: Function as a Mass Spectrometry Internal Standard

Stable isotope-labeled compounds like 1-Butanol-d10 are considered the 'gold standard' for internal standards in LC-MS and GC-MS quantification. Their chemical and physical properties are nearly identical to the non-deuterated analyte, ensuring they co-elute and experience similar ionization and matrix effects. This allows for precise correction of analytical variability. In contrast, using a structurally different standard, like tert-butanol, can introduce biases. The key differentiator is the mass shift (M+10), which allows the standard's signal to be clearly resolved from the analyte's (M+0) signal without chromatographic separation.

Evidence DimensionMass-to-charge ratio (m/z) separation
Target Compound DataMolecular Weight = 84.18 g/mol (M+10)
Comparator Or Baselinen-Butanol (Analyte): Molecular Weight = 74.12 g/mol (M+0)
Quantified DifferenceΔm/z = 10 Da
ConditionsElectron Ionization Mass Spectrometry (EI-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

This mass difference is non-negotiable for using the compound as an internal standard to accurately quantify 1-butanol in complex matrices like biological fluids or fermentation broths.

Enables Interference-Free Analysis in ¹H NMR Spectroscopy

When used as a solvent or reagent in ¹H NMR, 1-Butanol-d10 provides a 'clean' spectral window, free from the characteristic proton signals of n-butanol. The ¹H NMR spectrum of n-butanol shows complex multiplets at approximately 0.9, 1.4, 1.5, and 3.6 ppm. By replacing all protons with deuterium, 1-Butanol-d10 eliminates these signals, preventing them from overlapping with and obscuring the signals of the analyte being studied. This is critical for unambiguous structural elucidation or for monitoring reactions involving non-deuterated butanol as a reactant or product.

Evidence Dimension¹H NMR Signal Interference
Target Compound DataNo significant signals in the ¹H NMR spectrum.
Comparator Or Baselinen-Butanol: Exhibits multiple characteristic peaks across the ¹H NMR spectrum (~0.9-3.6 ppm).
Quantified DifferenceComplete removal of interfering solvent/reagent peaks.
ConditionsStandard ¹H NMR spectroscopy.

Procuring the deuterated form is the only way to perform certain ¹H NMR experiments where butanol is present but must not interfere with the solute's spectrum.

Provides Essential Contrast in Neutron Scattering Experiments

Neutron scattering techniques rely on differences in the neutron scattering length density (SLD) to generate contrast and reveal molecular structures. Hydrogen (¹H) and deuterium (²H) have vastly different coherent neutron scattering lengths (-3.74 fm and +6.67 fm, respectively). Consequently, the SLD of 1-Butanol-d10 is significantly different from that of n-butanol. This allows researchers to use 1-Butanol-d10 in contrast variation experiments, for example, by matching the SLD of the solvent to a specific component in a complex system, effectively making that component 'invisible' to neutrons and highlighting the structure of the remaining components.

Evidence DimensionNeutron Scattering Length Density (SLD)
Target Compound DataHigh positive SLD (calculated based on deuterium's scattering length).
Comparator Or Baselinen-Butanol: Low, negative SLD (calculated based on hydrogen's scattering length).
Quantified DifferenceSignificant inversion of scattering contrast from negative to positive.
ConditionsSmall-Angle Neutron Scattering (SANS) experiments.

This compound is a critical procurement item for structural biologists and materials scientists who need to manipulate neutron contrast to study the structure of multi-component systems like protein-detergent complexes or polymer blends.

Quantification of Bio-butanol in Fermentation Products

For companies developing bio-butanol through microbial fermentation, accurate quantification of the product titer is essential for process optimization. Using 1-Butanol-d10 as an internal standard in GC-MS or LC-MS analysis allows for precise and accurate measurement of the n-butanol concentration in complex fermentation media, correcting for matrix effects and sample preparation variability.

Metabolic Flux Analysis and Tracer Studies

Researchers studying metabolic pathways can use 1-Butanol-d10 as a tracer to follow the fate of the butanol backbone through cellular processes. By analyzing the incorporation of deuterium into downstream metabolites via mass spectrometry, it is possible to quantify the activity (flux) of specific metabolic pathways, providing critical insights into cellular function in health and disease.

In-situ Monitoring of Esterification and Etherification Reactions

When synthesizing butyl esters or butyl ethers where n-butanol is a reactant, ¹H NMR can be used to monitor reaction progress. If the other reactants also have protons in regions that would overlap with n-butanol's signals, using 1-Butanol-d10 as the starting material eliminates this interference, allowing for clean, real-time tracking of product formation and consumption of other starting materials.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 41 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (100%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Wikipedia

1-Butanol-d10

Dates

Last modified: 08-15-2023

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